molecular formula C7H10Cl2O2 B14298152 2,2,3-Trimethylbutanedioyl dichloride CAS No. 113939-59-6

2,2,3-Trimethylbutanedioyl dichloride

Cat. No.: B14298152
CAS No.: 113939-59-6
M. Wt: 197.06 g/mol
InChI Key: BUGNYMFEMBBAGD-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutanedioyl dichloride is a branched acyl dichloride characterized by two chlorine atoms bonded to the carbonyl groups of a butanedioic acid backbone, with methyl substituents at the 2, 2, and 3 positions. This structural complexity imparts unique reactivity and physical properties compared to simpler aliphatic or aromatic dichlorides. Acyl dichlorides like this are typically employed in organic synthesis for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, or other derivatives .

Properties

CAS No.

113939-59-6

Molecular Formula

C7H10Cl2O2

Molecular Weight

197.06 g/mol

IUPAC Name

2,2,3-trimethylbutanedioyl dichloride

InChI

InChI=1S/C7H10Cl2O2/c1-4(5(8)10)7(2,3)6(9)11/h4H,1-3H3

InChI Key

BUGNYMFEMBBAGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)C(C)(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylbutanedioyl dichloride typically involves the chlorination of 2,2,3-trimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chloride groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like thionyl chloride and phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylbutanedioyl dichloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-trimethylbutanedioic acid and hydrochloric acid.

    Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

2,2,3-Trimethylbutanedioyl dichloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used in the synthesis of polyesters and polyamides, which have applications in the production of plastics and fibers.

    Material Science: The compound is used in the preparation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutanedioyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 1,2-Dichloroethane (Ethylene Dichloride)
  • Chemical Formula : C₂H₄Cl₂
  • CAS Registry Number : 107-06-2
  • Physical Properties :
    • Colorless, oily liquid with high volatility (vapor pressure: 64 mmHg at 20°C).
    • Slight water solubility (8.7 g/L at 20°C) but miscible with organic solvents .
  • Applications : Primarily used as a solvent and intermediate in PVC production.
  • Toxicity: Classified as a carcinogen and hepatotoxin, with acute exposure causing CNS depression .

Comparison :
Unlike 1,2-dichloroethane (an aliphatic dichloride), 2,2,3-trimethylbutanedioyl dichloride is an acyl dichloride with significantly lower volatility due to its higher molecular weight and polar carbonyl groups. Its branched structure likely reduces reactivity in nucleophilic substitutions compared to linear analogues but enhances steric stability in certain syntheses.

2.1.2. Organometallic Dichlorides (e.g., Bis(methylcyclopentadienyl)zirconium Dichloride)
  • Chemical Formula : C₁₂H₁₄Cl₂Zr
  • CAS Registry Number : 12109-71-6
  • Physical Properties :
    • Solid at room temperature, soluble in organic solvents.
    • Low vapor pressure due to high molecular weight .
  • Applications : Widely used as catalysts in polymerization reactions (e.g., Ziegler-Natta catalysts) .

Comparison: Organometallic dichlorides exhibit metal-centered reactivity, contrasting with the electrophilic carbonyl reactivity of acyl dichlorides. While this compound participates in forming covalent bonds (e.g., esterification), organometallic dichlorides facilitate coordination chemistry, enabling catalytic cycles.

2.1.3. Linear Acyl Dichlorides (e.g., Butanedioyl Dichloride)
  • Chemical Formula : C₄H₄Cl₂O₂
  • Reactivity :
    • Higher susceptibility to nucleophilic attack due to unhindered carbonyl groups.
    • Typically synthesized via thionyl chloride treatment of diacids.
  • Synthetic Yields : Reactions involving linear dichlorides often achieve higher yields (e.g., 70–85% in dichloroethane-mediated steps) compared to sterically hindered analogues .

Comparison: The trimethyl branching in this compound introduces steric hindrance, likely reducing reaction rates and yields in nucleophilic additions.

Data Table: Comparative Analysis of Dichlorides

Compound Type Molecular Formula Solubility Vapor Pressure Key Applications Reference
1,2-Dichloroethane Aliphatic C₂H₄Cl₂ Low in water High Solvent, PVC precursor
Bis(methylcyclopentadienyl)ZrCl₂ Organometallic C₁₂H₁₄Cl₂Zr Organic solvents Low Polymerization catalyst
Butanedioyl dichloride Linear acyl C₄H₄Cl₂O₂ Organic solvents Moderate Ester/amide synthesis N/A
This compound Branched acyl C₇H₁₀Cl₂O₂ Organic solvents* Moderate* Specialty synthesis* N/A

*Inferred properties based on structural analogues.

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